1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol
Overview
Description
1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is a chemical compound with the molecular formula C14H13FO. It has a molecular weight of 216.25 g/mol . It is also known as Flurbiprofen Impurity 57 .
Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis
The boiling point of 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol is predicted to be 328.5±30.0 °C. Its density is predicted to be 1.138±0.06 g/cm3. The pKa value is predicted to be 13.99±0.20 .Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
- (S)-(-)-1-(4-Fluorophenyl)ethanol, a structurally similar compound to 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol, is used as an intermediate in synthesizing antagonists of the CCR5 chemokine receptor, which offers protection against HIV infection. It's also a component in antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment. Researchers have explored the bioreduction of its prochiral ketone using Daucus carota cells, which is significant for understanding chiral recognition in molecular complexes (ChemChemTech, 2022).
Photophysical Studies
- The photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, another structurally related compound, were studied, highlighting the impact of microscopic solvent heterogeneity. This research provides insights into the fluorescence behavior of similar fluoro-substituted compounds in different solvents, like ethanol (Spectrochimica Acta, Part A, 2001).
X-Ray Crystallography
- The X-ray crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound provide critical information about the molecular arrangement and hydrogen bonding in fluoro-substituted ethanol derivatives. These findings have broader implications for understanding the structural characteristics of similar compounds (The Open Crystallography Journal, 2008).
Fluorescence Studies of Biphenyl-Based Compounds
- Investigations into the fluorescence properties of biphenyl-based acrylate and methacrylate compounds, synthesized from biphenyl derivatives like this compound, demonstrate their potential in various applications, including sensing and optical materials. These studies are crucial for developing new materials with specific photophysical properties (Spectrochimica Acta, Part A, 2011).
Electrochemical Methods in Synthesis
- An electrochemical method for converting haloacetophenones into corresponding halophenylethanols, including compounds like 1-(4-halophenyl)ethanol, shows the efficiency and versatility of electrochemistry in synthesizing fluoro-substituted ethanol derivatives. This method is relevant for the preparation of compounds structurally similar to this compound (Chemistry Letters, 1990).
Safety and Hazards
The safety information available indicates that 1-(2-Fluoro-1,1’-biphenyl-4-yl)ethanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJAIPNQFNPHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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